3-((5-(sec-butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
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Overview
Description
3-((5-(sec-butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a synthetic compound characterized by a unique structure combining a benzothiazole core with a 1,2,4-triazole moiety. This hybrid structure imparts diverse biological and chemical properties, making it a subject of interest in various fields such as medicinal chemistry, pharmaceutical research, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-(sec-butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves a multi-step process:
Formation of the Benzothiazole Core: : Starting from ortho-aminothiophenol and appropriately substituted benzaldehyde, benzothiazoles can be synthesized through a condensation reaction.
Formation of the 1,2,4-Triazole Moiety: : The synthesis of 1,2,4-triazoles usually involves the cyclization of hydrazides with carbon disulfide, followed by the reaction with substituted alkyl halides.
Final Coupling: : The final product is obtained by coupling the benzothiazole core with the synthesized 1,2,4-triazole derivative under controlled conditions. The use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) facilitates this coupling reaction.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by:
Using Automated Synthesizers: : This helps in maintaining precise control over reaction conditions, minimizing human error.
Continuous Flow Chemistry: : Enhances reaction efficiency and scalability.
Recycling of Solvents: : Reducing the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the thioether (-S-) linkage to form sulfoxides and sulfones.
Reduction: : It can be reduced at the benzothiazole moiety to form dihydrobenzothiazoles.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: : Use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Conditions typically involve the use of strong bases such as sodium hydride (NaH) in aprotic solvents.
Major Products
The major products depend on the type of reaction:
Oxidation: : Corresponding sulfoxides or sulfones.
Reduction: : Dihydro derivatives.
Substitution: : Various substituted derivatives with new functional groups attached to the triazole ring.
Scientific Research Applications
Chemistry
Catalysis: : The compound serves as a ligand in the formation of metal complexes, which are used as catalysts in organic transformations.
Material Science: : Incorporated in the design of new materials with specific electronic properties.
Biology
Enzyme Inhibition: : Acts as an inhibitor of specific enzymes due to its ability to bind to active sites.
Protein Binding: : Investigated for its binding affinity to certain proteins, influencing biological pathways.
Medicine
Antimicrobial Activity: : Exhibits potent antimicrobial properties against a range of bacterial and fungal strains.
Anticancer Activity: : Shown to inhibit the growth of certain cancer cell lines by interfering with cell proliferation pathways.
Industry
Agriculture: : Potential use as a fungicide or herbicide due to its bioactive properties.
Pharmaceutical Development: : Utilized in the synthesis of drug candidates for various therapeutic areas.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: : It targets enzymes and proteins involved in vital biological processes.
Pathways Involved: : It interferes with signaling pathways, leading to the inhibition of enzyme activity or disruption of cellular functions.
Comparison with Similar Compounds
Similar Compounds
**3-((5-ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
**3-((5-methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Uniqueness
3-((5-(sec-butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one stands out due to the sec-butylthio group, which may impart unique steric and electronic properties influencing its biological activity and chemical reactivity.
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Properties
IUPAC Name |
3-[(5-butan-2-ylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS2/c1-3-14(2)26-19-22-21-18(24(19)15-9-5-4-6-10-15)13-23-16-11-7-8-12-17(16)27-20(23)25/h4-12,14H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQQONOQAKKASU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(N1C2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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